molecular formula C19H20N2OS2 B2928907 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide CAS No. 941883-27-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide

Cat. No.: B2928907
CAS No.: 941883-27-8
M. Wt: 356.5
InChI Key: LNAZDZUEWMPUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-cyano-substituted tetrahydrobenzothiophene core linked to an acetamide group bearing a 4-(ethylsulfanyl)phenyl moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions between 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and functionalized chloroacetamides .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-2-23-14-9-7-13(8-10-14)11-18(22)21-19-16(12-20)15-5-3-4-6-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAZDZUEWMPUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a suitable precursor to form the benzothiophene core, followed by the introduction of the cyano group and the ethylsulfanyl-substituted phenylacetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Reactivity of the Benzothiophene Core

The tetrahydrobenzothiophene moiety is a bicyclic aromatic system with partial saturation, influencing its electronic and steric properties.

Reaction Type Conditions Products/Outcomes References
Electrophilic Substitution Nitration, halogenation, or sulfonationLimited reactivity due to electron-withdrawing cyano and amide substituents. Regioselectivity favors positions ortho/para to electron-donating groups.
Aromatic Oxidation Strong oxidizing agents (e.g., KMnO₄)Potential oxidation of the tetrahydro ring to form fully aromatic benzothiophene derivatives.

Reactivity of the Cyano Group (-C≡N)

The cyano group at position 3 of the benzothiophene ring participates in nucleophilic additions and reductions.

Reaction Type Conditions Products/Outcomes References
Hydrolysis Acidic (HCl/H₂O) or basic (KOH/EtOH) aqueous conditionsConversion to carboxylic acid (-COOH) or amide (-CONH₂).
Reduction H₂/Pd-C or LiAlH₄Reduction to primary amine (-CH₂NH₂).
Nucleophilic Addition Grignard reagents (e.g., RMgX)Formation of ketimine intermediates, leading to tertiary amines or ketones.

Reactivity of the Acetamide Group (-NHCOR)

The acetamide group exhibits hydrolysis and substitution behavior.

Reaction Type Conditions Products/Outcomes References
Acid/Base Hydrolysis HCl (6M) or NaOH (1M), refluxCleavage to form carboxylic acid (-COOH) and 3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-amine.
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFSubstitution at the amide nitrogen to form tertiary amides.

Reactivity of the Ethylsulfanyl Group (-S-C₂H₅)

The ethylsulfanyl substituent on the phenyl ring undergoes oxidation and nucleophilic displacement.

Reaction Type Conditions Products/Outcomes References
Oxidation to Sulfone H₂O₂/AcOH or mCPBAConversion to 4-(ethylsulfonyl)phenyl derivative.
Nucleophilic Substitution NaSH or amines in polar aprotic solventsDisplacement of ethylsulfanyl group with thiols or amines.

Functional Group Interactions

Cross-reactivity between functional groups can lead to complex transformations:

Interaction Conditions Products/Outcomes References
Cyano + Acetamide Hydrolysis Simultaneous acidic hydrolysisFormation of carboxylic acid and amine, enabling cyclization to form heterocycles.
Ethylsulfanyl Oxidation + Amide Cleavage Sequential H₂O₂ and HCl treatmentSulfone and carboxylic acid derivatives.

In Silico Reactivity Predictions

Molecular docking studies of structurally similar compounds suggest:

  • The cyano group forms hydrogen bonds with enzyme residues (e.g., PHE177, GLN413 in 5-LOX), indicating stability under physiological conditions .
  • The ethylsulfanyl group participates in hydrophobic interactions, which may reduce its susceptibility to rapid oxidation in biological systems .

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Docking and Target Interactions

  • ACE2 Inhibitors: A related compound (2-chloro-N-{2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]phenyl}carbonyl)amino]phenyl}acetamide) showed a docking score of -5.51 kcal/mol against ACE2, suggesting the tetrahydrobenzothiophene core contributes to binding .
  • p38 MAPK Inhibitors: Analogs with thieno[2,3-d]pyrimidine sulfanyl groups (e.g., N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide) exhibit moderate docking scores (29.37 kcal/mol), indicating heterocyclic sulfanyl groups enhance kinase inhibition .

Physical and Structural Properties

  • Molecular Weight : The target compound (C₁₉H₂₁N₂OS₂; MW ~377.5) is lighter than BF96256 (MW 394.49) but heavier than Y203-7695 (MW ~353.4), affecting drug-likeness .
  • Conformational Flexibility : Substituents like ethylsulfanyl allow planar amide group orientation, as seen in dichlorophenyl analogs (dihedral angles 44.5°–77.5°), facilitating hydrogen bonding .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical formula:

PropertyValue
Molecular Formula C23H24N4OS2
Molecular Weight 436.59 g/mol
CAS Number 443120-82-9

Research indicates that this compound exhibits potent inhibitory effects on specific kinases, particularly JNK2 and JNK3. A study demonstrated that it serves as a selective inhibitor with an IC50 value of approximately 6.5 to 6.7 for these kinases, which are involved in various cellular processes including apoptosis and inflammation . The binding interactions were confirmed through X-ray crystallography, revealing a unique binding mode that enhances its selectivity against other kinases in the MAPK family.

Anti-inflammatory Activity

In silico docking studies have shown that this compound has a strong affinity for 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway. The binding energy calculations suggest that it could be developed as a selective anti-inflammatory agent . The presence of the cyano group contributes to its interaction with critical amino acids within the enzyme's active site.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it exhibits significant activity against various bacterial strains, indicating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting enhanced efficacy .

Analgesic Properties

Preliminary studies have indicated analgesic effects in animal models, where compounds similar to this compound demonstrated significant pain relief compared to standard analgesics like Diclofenac .

Case Studies and Research Findings

  • JNK Inhibition Study : A detailed investigation into the inhibition of JNK kinases highlighted the compound's potential in treating conditions related to inflammation and cancer due to its selective inhibition profile .
  • Anti-inflammatory Evaluation : Molecular docking studies provided insights into the binding interactions with 5-LOX and suggested further optimization for enhanced anti-inflammatory activity .
  • Antibacterial Assessment : In vitro tests against bacterial strains showed promising results with effective concentrations significantly lower than those of existing treatments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide?

  • Answer : A common approach involves coupling reactions between functionalized benzothiophene and acetamide precursors. For example, acetylation of amine intermediates using acetic anhydride under reflux conditions (e.g., ethanol, 30–60 minutes) can yield crystalline products. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) and characterization by NMR, FT-IR, and LC-MS are critical. X-ray crystallography using SHELX- or OLEX2-based refinement (e.g., SHELXL for small-molecule refinement) is recommended for unambiguous structural confirmation .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography : Use SHELX programs for structure solution and refinement, ensuring bond lengths/angles align with standard ranges (e.g., C–S bond: ~1.81 Å; C–N bond: ~1.34 Å). Check for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the crystal lattice .
  • Spectroscopy : Compare experimental NMR shifts (e.g., ¹³C NMR for cyano groups: ~110–120 ppm) with computational predictions (DFT or PubChem data) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, such as ACE2 inhibition?

  • Answer : Perform molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via Gaussian or PubChem-derived coordinates) against target proteins (e.g., ACE2). Validate docking scores (e.g., ΔG < -5 kcal/mol suggests strong binding) with MD simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with SAR studies on analogous acetamide derivatives (e.g., substituent effects on sulfanyl groups) .

Q. How should researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsional strain?

  • Answer :

Refinement checks : Re-examine SHELXL refinement parameters (e.g., restraints for disordered atoms or thermal motion).

Theoretical validation : Compare experimental bond angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).

Data cross-validation : Use OLEX2’s visualization tools to identify outliers in electron density maps and re-measure diffraction data if necessary .

Q. What methodologies enable structure-activity relationship (SAR) analysis for derivatives of this compound?

  • Answer :

  • Synthetic diversification : Introduce substituents at the benzothiophene’s 3-cyano position or the phenylacetamide’s ethylsulfanyl group.
  • Bioassays : Test inhibitory activity (e.g., IC₅₀) against target enzymes (e.g., kinases, proteases).
  • Computational modeling : Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (HOMO/LUMO) or steric parameters with activity .

Q. How can researchers integrate experimental data with theoretical frameworks to explain mechanistic pathways?

  • Answer : Adopt a hybrid approach:

  • Theoretical grounding : Link reactivity patterns to frontier molecular orbital theory (e.g., nucleophilic attack at electron-deficient cyano groups).
  • Experimental validation : Use kinetic studies (e.g., Arrhenius plots) or isotopic labeling (¹⁸O/²H) to trace reaction pathways.
  • Data synthesis : Map results onto conceptual frameworks (e.g., Marcus theory for electron transfer) to propose unified mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.